4-(Isobutylamino)cyclohexan-1-OL hcl
Description
Properties
Molecular Formula |
C10H22ClNO |
|---|---|
Molecular Weight |
207.74 g/mol |
IUPAC Name |
4-(2-methylpropylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-8(2)7-11-9-3-5-10(12)6-4-9;/h8-12H,3-7H2,1-2H3;1H |
InChI Key |
HFYYYVMGFSFYPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCC(CC1)O.Cl |
Origin of Product |
United States |
Significance of Cyclohexanol Derivatives and Amino Alcohols in Organic Chemistry
Cyclohexanol (B46403) and its derivatives are foundational structures in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of chemical products. chemicalbook.com The hydroxyl (-OH) group attached to the cyclohexane (B81311) ring imparts a degree of polarity and reactivity, making it a key participant in reactions such as oxidation, esterification, and dehydration. wikipedia.org For instance, the oxidation of cyclohexanol yields cyclohexanone (B45756), a crucial precursor in the industrial production of caprolactam, which is then used to manufacture Nylon-6. chemicalbook.com The cyclohexane ring itself, with its distinct chair and boat conformations, provides a three-dimensional scaffold that is of great interest in stereochemistry and medicinal chemistry. The specific arrangement of functional groups on the cyclohexane ring can significantly influence the molecule's reactivity and biological activity. worldofmolecules.com
Amino alcohols, on the other hand, are bifunctional compounds containing both an amino (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) group. wikipedia.org This dual functionality allows them to act as versatile building blocks in the synthesis of more complex molecules. scbt.com They are integral to the creation of various pharmaceuticals, agrochemicals, and materials. wikipedia.org The presence of both a basic amino group and a nucleophilic hydroxyl group enables them to participate in a diverse range of chemical transformations, including the formation of amides, esters, and heterocyclic rings. scbt.com Furthermore, chiral amino alcohols are widely used as catalysts and resolving agents in asymmetric synthesis, a critical area of modern organic chemistry. fishersci.com
Classification and Structural Features of 4 Isobutylamino Cyclohexan 1 Ol Hcl
4-(Isobutylamino)cyclohexan-1-OL HCl is a salt of an organic base. The base itself, 4-(isobutylamino)cyclohexan-1-ol, can be classified as a substituted secondary amino alcohol. Let's dissect its structural features:
Cyclohexanol (B46403) Core: The molecule is built upon a cyclohexane (B81311) ring, with a hydroxyl (-OH) group attached, making it a cyclohexanol derivative. chemicalbook.com This ring is not flat but exists in various conformations, with the chair conformation being the most stable. The substituents on the ring can occupy either axial or equatorial positions, which can significantly impact the molecule's properties.
Secondary Amino Group: An isobutylamino group (-NH-CH2CH(CH3)2) is attached to the fourth carbon atom of the cyclohexane ring (relative to the hydroxyl group). The nitrogen atom is bonded to one hydrogen atom and the isobutyl group, classifying it as a secondary amine.
Hydrochloride Salt: The "HCl" suffix indicates that the compound is the hydrochloride salt. This is formed by the reaction of the basic amino group with hydrochloric acid. This salt formation is a common strategy to increase the water solubility and stability of amine-containing compounds. nih.gov
The stereochemistry of the compound is also a crucial feature. The cyclohexane ring has two substituents, the hydroxyl group and the isobutylamino group, at positions 1 and 4. These can be arranged in either a cis or trans configuration relative to each other, leading to two possible diastereomers. Each of these diastereomers can also exist as a pair of enantiomers if the molecule is chiral.
Interactive Data Table: General Properties of Parent Compound Classes
| Property | Cyclohexanol | Amino Alcohols |
| Functional Groups | Hydroxyl (-OH) | Amino (-NHR), Hydroxyl (-OH) |
| General Reactivity | Oxidation, Esterification, Dehydration wikipedia.org | Nucleophilic substitution, Acylation, Salt formation scbt.com |
| Common Applications | Precursor to Nylon, Plasticizers, Solvents chemicalbook.comatamanchemicals.com | Pharmaceutical intermediates, Catalysts, Surfactants wikipedia.orgscbt.com |
| Solubility | Sparingly soluble in water, soluble in organic solvents wikipedia.org | Generally more water-soluble than parent alcohols |
Scope and Objectives of Academic Inquiry into 4 Isobutylamino Cyclohexan 1 Ol Hcl
Isomeric Forms and Stereoisomeric Designations (e.g., cis/trans, R/S configurations)
The substitution pattern of 4-(isobutylamino)cyclohexan-1-ol allows for both geometric and optical isomerism.
Geometric Isomerism (cis/trans): As a 1,4-disubstituted cyclohexane (B81311), the compound exists as two geometric isomers: cis and trans. youtube.com
cis-isomer: The hydroxyl (-OH) and isobutylamino (-NH(CH₂)CH(CH₃)₂) groups are on the same side of the cyclohexane ring's average plane. In a chair conformation, this requires one substituent to be in an axial position and the other in an equatorial position. libretexts.org
trans-isomer: The hydroxyl and isobutylamino groups are on opposite sides of the ring. This arrangement allows for both substituents to be in equatorial positions (diequatorial) or both to be in axial positions (diaxial). libretexts.orgutexas.edu
Optical Isomerism (R/S Configuration): The molecule possesses two chiral centers at carbon 1 (C1), bonded to the hydroxyl group, and carbon 4 (C4), bonded to the isobutylamino group. This gives rise to optical isomers, or enantiomers. The absolute configuration of each chiral center is designated as R (from the Latin rectus, right) or S (from the Latin sinister, left) using the Cahn-Ingold-Prelog (CIP) priority rules. yale.edumasterorganicchemistry.com
CIP Rules Summary:
Assign priority to the four atoms directly attached to the chiral center based on descending atomic number. chemistrysteps.com
If a tie occurs, proceed along the substituent chains until a point of difference is found. yale.edu
Orient the molecule so the lowest-priority group (usually hydrogen) points away from the viewer. masterorganicchemistry.com
Trace the path from priority 1 → 2 → 3. A clockwise path denotes an R configuration, while a counter-clockwise path denotes an S configuration. youtube.com
The combination of two chiral centers results in four possible stereoisomers, which consist of two pairs of enantiomers. The cis and trans isomers are diastereomers of each other.
| Geometric Isomer | Stereoisomeric Configurations | Relationship |
|---|---|---|
| trans | (1R, 4R)-4-(Isobutylamino)cyclohexan-1-OL | Enantiomers |
| (1S, 4S)-4-(Isobutylamino)cyclohexan-1-OL | ||
| cis | (1R, 4S)-4-(Isobutylamino)cyclohexan-1-OL | Enantiomers |
| (1S, 4R)-4-(Isobutylamino)cyclohexan-1-OL |
Conformational Preferences and Dynamics of the Substituted Cyclohexane Ring
The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation. pressbooks.pub In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six axial bonds that are parallel to the principal axis of the ring and six equatorial bonds that point out from the ring's "equator". wikipedia.orgpressbooks.pub The ring is dynamic, undergoing a rapid "ring flip" at room temperature, which converts one chair form into another, interchanging all axial and equatorial positions. pressbooks.pub
For substituted cyclohexanes, the two chair conformers are often not equivalent in energy. libretexts.orglibretexts.org Substituents generally prefer the more spacious equatorial position to avoid steric strain. wikipedia.orglibretexts.org
trans-Isomer Conformation: The trans isomer can exist in two chair conformations: one with both the hydroxyl and isobutylamino groups in equatorial positions (diequatorial) and one with both groups in axial positions (diaxial). The diequatorial conformer is significantly more stable because it avoids unfavorable steric interactions. utexas.eduopenstax.org
cis-Isomer Conformation: The cis isomer must have one substituent in an axial position and the other in an equatorial position. Ring flipping results in a second conformer where the positions are swapped. The equilibrium will favor the conformer where the larger substituent occupies the equatorial position. libretexts.org The isobutylamino group is sterically bulkier than the hydroxyl group. Therefore, the preferred conformation for the cis isomer is the one with the isobutylamino group equatorial and the hydroxyl group axial.
| Isomer | Conformer | Substituent Positions | Relative Stability |
|---|---|---|---|
| trans | trans-diequatorial | -OH (eq), -NHR (eq) | Most Stable |
| trans-diaxial | -OH (ax), -NHR (ax) | Least Stable | |
| cis | cis-eq/ax | -OH (ax), -NHR (eq) | More Stable |
| cis-ax/eq | -OH (eq), -NHR (ax) | Less Stable |
eq = equatorial, ax = axial, NHR = isobutylamino group
Influence of Steric and Electronic Effects on Molecular Conformation
The conformational equilibrium is primarily dictated by a balance of steric and electronic effects.
Steric Effects: The dominant steric factor in cyclohexane conformations is the 1,3-diaxial interaction . libretexts.orgopenochem.org An axial substituent experiences destabilizing steric repulsion from the two other axial hydrogens (or substituents) on the same face of the ring. utexas.edu Larger substituents create greater steric strain, leading to a stronger preference for the equatorial position. This preference is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.org The bulky isobutyl group on the nitrogen atom ensures that the isobutylamino substituent has a large A-value, driving it to occupy an equatorial position whenever possible. libretexts.org
Electronic Effects: While steric effects are paramount, electronic effects can also influence conformation. chemrxiv.orgnih.gov In the case of 4-(isobutylamino)cyclohexan-1-ol HCl, the amino group is protonated to form an ammonium (B1175870) salt (-NH₂⁺R). This introduces the possibility of intramolecular hydrogen bonding between the ammonium proton and the oxygen of the hydroxyl group. Such an interaction could, in principle, stabilize a conformation that brings these groups into proximity, such as the cis-diaxial form. However, this stabilizing electronic effect is generally not strong enough to overcome the significant steric destabilization of placing the bulky isobutylamino group in an axial position.
Experimental Determination of Conformational Isomers
Several spectroscopic techniques are instrumental in elucidating the preferred conformations of cyclohexane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying conformational isomers in solution. researchgate.netlibretexts.org
Proton (¹H) NMR: Axial and equatorial protons reside in different magnetic environments, resulting in distinct chemical shifts. stackexchange.com Typically, equatorial protons appear at a lower field (higher ppm value) than their geminal axial counterparts. nih.gov The splitting pattern and coupling constants (J-values) are particularly informative. The magnitude of the J-coupling between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. acs.org This allows for clear differentiation of proton orientations.
Carbon-¹³ (¹³C) NMR: The chemical shifts of the ring carbons are also sensitive to the conformation and the orientation of substituents. libretexts.org
| Proton Interaction | Typical Dihedral Angle | Typical Coupling Constant (J) |
|---|---|---|
| Axial - Axial | ~180° | 10 - 13 Hz |
| Axial - Equatorial | ~60° | 2 - 5 Hz |
| Equatorial - Equatorial | ~60° | 2 - 5 Hz |
X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state. nih.gov It yields precise bond lengths, bond angles, and dihedral angles, confirming the compound's stereochemistry and its preferred conformation within the crystal lattice. dntb.gov.ua Studies on related aminocyclohexanol derivatives have frequently used X-ray analysis to unequivocally assign their stereochemistry and conformation. researchgate.netresearchgate.net
Theoretical Predictions of Conformational Energetics
Alongside experimental methods, computational chemistry provides powerful insights into conformational preferences.
Molecular Mechanics (MM): This method uses classical physics to estimate the steric energy of a molecule. It is effective for calculating the energies of different conformers (e.g., chair, boat, twist-boat) and quantifying the strain from interactions like 1,3-diaxial repulsion.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure and energies of conformers. dntb.gov.ua These calculations can map the potential energy surface of the molecule by systematically rotating bonds, allowing for the identification of all stable conformers and the energy barriers between them. perlego.comnih.gov Theoretical calculations are often used to support and interpret experimental findings from NMR or other spectroscopic methods. researchgate.net
Retrosynthetic Strategies for the Amino Alcohol Moiety
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For the 4-(isobutylamino)cyclohexan-1-ol core, the primary disconnections are at the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds of the amino alcohol functionality.
Two principal retrosynthetic routes emerge:
Route A (C-N bond disconnection): This approach involves disconnecting the isobutylamino group. This leads to a synthon of 4-hydroxycyclohexanone and an isobutylamine (B53898) equivalent. The forward reaction, or synthesis, would then involve the reductive amination of 4-hydroxycyclohexanone with isobutylamine. d-nb.infoyoutube.com
Route B (C-O bond disconnection): This strategy involves disconnecting the hydroxyl group. This suggests a 4-(isobutylamino)cyclohexanone intermediate, which could be reduced to the target alcohol. This intermediate, in turn, can be retrosynthetically derived from 1,4-cyclohexanedione (B43130) and isobutylamine. d-nb.info
These strategies highlight two key precursors for the synthesis: 4-hydroxycyclohexanone and 1,4-cyclohexanedione. The choice between these routes often depends on the availability of starting materials, desired stereochemical outcome, and reaction efficiency. d-nb.info
Direct Synthetic Routes to 4-(Isobutylamino)cyclohexan-1-OL
The forward synthesis to create the free base, 4-(isobutylamino)cyclohexan-1-ol, can be achieved through several established methods.
Reductive amination is a powerful and widely used method for forming C-N bonds. youtube.compearson.com This process involves the reaction of a carbonyl compound, in this case, a cyclohexanone (B45756) derivative, with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com
A primary route to 4-(isobutylamino)cyclohexan-1-ol starts with 4-hydroxycyclohexanone. This ketone reacts with isobutylamine to form an imine intermediate. Subsequent reduction of this imine with a suitable reducing agent, such as sodium borohydride (B1222165) or hydrogen gas over a metal catalyst (e.g., Palladium, Platinum), yields the final amino alcohol. pearson.comresearchgate.net The reaction conditions, including the choice of reducing agent and solvent, are critical for optimizing the yield and selectivity. d-nb.info
| Starting Material | Reagent | Reducing Agent | Product |
| 4-Hydroxycyclohexanone | Isobutylamine | Sodium Borohydride (NaBH₄) | 4-(Isobutylamino)cyclohexan-1-ol |
| 4-Hydroxycyclohexanone | Isobutylamine | H₂/Pd or Pt | 4-(Isobutylamino)cyclohexan-1-ol |
This table outlines the general components for the reductive amination synthesis of 4-(isobutylamino)cyclohexan-1-ol.
An alternative to reductive amination is the direct amination of a cyclohexanol (B46403) derivative where the hydroxyl group has been converted into a better leaving group. For instance, the hydroxyl group of a protected 4-hydroxycyclohexanol can be transformed into a sulfonate ester (e.g., tosylate or mesylate). This activated intermediate can then undergo nucleophilic substitution with isobutylamine to form the C-N bond. This method, however, can be more step-intensive due to the need for protection and activation steps. The direct amination of alcohols like cyclohexanol is challenging but can be achieved using catalysts under specific conditions, often involving a "borrowing hydrogen" or hydrogen autotransfer mechanism. researchgate.net
The isobutyl group, characterized by its branched structure ((CH₃)₂CHCH₂-), can be introduced at different stages of the synthesis. fiveable.meucla.edu The most direct method is using isobutylamine as the nitrogen source in a reductive amination reaction with a ketone precursor like 4-hydroxycyclohexanone. wikipedia.orgnih.gov
Alternatively, one could start with 4-aminocyclohexanol and introduce the isobutyl group via N-alkylation. This can be achieved through reductive amination with isobutyraldehyde, where 4-aminocyclohexanol reacts with the aldehyde to form an imine, which is then reduced. Another N-alkylation method involves reacting 4-aminocyclohexanol with an isobutyl halide (e.g., isobutyl bromide), though this can lead to over-alkylation and the formation of quaternary ammonium salts. The Leuckart reaction, using formaldehyde (B43269) and formic acid, is another established method for producing tertiary amines and could be adapted for this purpose. google.com
Preparation of the Hydrochloride Salt Form
Amines are basic compounds and readily react with acids to form salts. libretexts.org The hydrochloride salt of 4-(isobutylamino)cyclohexan-1-ol is prepared by treating the free base form of the amine with hydrochloric acid (HCl). youtube.com This is a standard acid-base reaction. libretexts.org
The procedure typically involves dissolving the purified amine free base in a suitable organic solvent, such as diethyl ether, isopropanol, or acetone. sciencemadness.orgsciencemadness.org A solution of HCl (either aqueous or, more commonly, anhydrous HCl gas dissolved in a solvent) is then added. chemicalforums.com The use of anhydrous HCl is often preferred to prevent the product from precipitating as a sticky or oily substance, which can occur in the presence of water. sciencemadness.orgchemicalforums.com The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out as a solid and can be isolated by filtration. chemicalforums.com This process also serves as a final purification step. youtube.comchemicalforums.com
| Amine Form | Acid | Solvent | Product Form |
| Free Base | Hydrochloric Acid (HCl) | Diethyl Ether, Isopropanol, etc. | Hydrochloride Salt |
This table summarizes the conversion of the amine free base to its hydrochloride salt.
Stereoselective Synthesis of Defined Isomers
The cyclohexane ring in 4-(isobutylamino)cyclohexan-1-ol is substituted at the 1 and 4 positions, which can exist as cis or trans diastereomers. In the cis isomer, the hydroxyl and isobutylamino groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. The biological activity of such molecules can differ significantly between isomers, making stereoselective synthesis crucial. nih.govresearchgate.net
Achieving stereoselectivity often involves the stereocontrolled reduction of a ketone intermediate. nih.gov For example, the reduction of 4-(isobutylamino)cyclohexanone can yield a mixture of cis and trans alcohols. The ratio of these isomers is highly dependent on the reducing agent used. Bulky reducing agents tend to attack from the less sterically hindered face of the ketone, leading to a preference for one isomer over the other.
Enzymatic reactions offer a powerful tool for achieving high stereoselectivity. researchgate.netsemanticscholar.org Keto reductases (KREDs) and amine transaminases (ATAs) can be used in one-pot cascades to synthesize specific isomers of 4-aminocyclohexanol from precursors like 1,4-cyclohexanedione with excellent diastereomeric ratios. d-nb.infosemanticscholar.org For instance, specific enzyme combinations have been shown to produce cis-4-aminocyclohexanol with a cis:trans ratio greater than 99:1. researchgate.net Similarly, engineered alcohol dehydrogenases have been used to produce cis-4-propylcyclohexanol with high selectivity (99.5:0.5). mdpi.com Such biocatalytic methods could be adapted for the synthesis of specific isomers of 4-(isobutylamino)cyclohexan-1-ol.
| Method | Key Feature | Potential Outcome | Reference |
| Catalytic Hydrogenation | Choice of metal catalyst (e.g., Rh vs. Pd) | Can favor either cis or trans isomers of the aminocyclohexanol core. | |
| Enzymatic Cascade | Use of stereoselective KREDs and ATAs | High diastereomeric excess (e.g., >99:1 for cis isomer). | d-nb.inforesearchgate.net |
| Ligand-Controlled Catalysis | Manipulation of ligands on a metal catalyst | Can divergently synthesize all possible isomers of substituted cyclohexanes. | researchgate.net |
This table highlights various approaches for the stereoselective synthesis of substituted cyclohexanols.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a powerful tool for producing enantiomerically pure compounds, which is critical in drug development. chemimpex.com In the context of aminocyclohexanol synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the stereoselective introduction of either the amino or hydroxyl group.
For example, a chiral amine like (S)-α-methylbenzylamine can be condensed with a cyclohexanedione derivative to form a chiral β-enaminoketone. researchgate.net Subsequent reduction of the ketone is directed by the chiral auxiliary, leading to a diastereomerically enriched amino alcohol. The auxiliary is then cleaved and can often be recovered for reuse. wikipedia.org While specific examples detailing the use of chiral auxiliaries for the direct synthesis of 4-(isobutylamino)cyclohexan-1-ol are not prevalent in the reviewed literature, the principle is well-established for creating chiral aminocyclohexanols. chemimpex.comcymitquimica.com
Asymmetric Catalysis in Cyclohexanol Derivatization
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. cardiff.ac.uk This approach is highly efficient and is increasingly favored in both academic and industrial settings.
Enzymatic catalysis, a form of asymmetric catalysis, has shown significant promise. One-pot syntheses using a combination of a keto reductase (KRED) and an amine transaminase (ATA) have been developed to produce cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione. d-nb.inforesearchgate.net The process involves the regioselective monoreduction of the diketone by a KRED to form 4-hydroxycyclohexanone, followed by stereoselective transamination by an ATA to yield the desired amino alcohol isomer. d-nb.inforesearchgate.net The modularity of this system allows for the synthesis of either the cis or trans product by selecting enzymes with complementary stereopreferences. d-nb.info These enzymatic cascades offer high selectivity, mild reaction conditions, and avoid the use of heavy metal catalysts. d-nb.inforesearchgate.net
Process Optimization for Laboratory-Scale Synthesis
Optimizing a synthetic process on a laboratory scale involves adjusting reaction parameters to maximize yield and purity while ensuring the procedure is efficient and reproducible. nih.gov For the synthesis of aminocyclohexanols, key areas for optimization include catalyst selection, solvent choice, temperature, and reaction time.
In the catalytic hydrogenation of p-acetamidophenol, optimization involves screening different catalysts (e.g., Palladium vs. Rhodium) and supports (e.g., carbon, alumina) to achieve the desired trans/cis isomer ratio. A patented process describes hydrogenating p-acetamidophenol with a palladium-on-carbon catalyst in water at 98-110°C, achieving a trans/cis ratio of approximately 80:20. google.com Further optimization of enzymatic processes for chiral amine synthesis is also a major focus, with strategies including directed evolution and immobilization of enzymes to improve stability and reusability. nih.gov The goal is to develop robust processes that can be scaled successfully. mt.com
Academic Purification and Isolation Strategies
The final purity of a synthesized compound is highly dependent on the effectiveness of the isolation and purification methods employed. For aminocyclohexanols and their salts, a combination of chromatographic and crystallization techniques is typically used.
Chromatographic Techniques (e.g., Column Chromatography, Flash Chromatography)
Column chromatography is a fundamental technique for purifying compounds from reaction mixtures. column-chromatography.com It separates components based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) while a mobile phase flows through it. column-chromatography.com
For the purification of basic organic amines like 4-(isobutylamino)cyclohexan-1-ol, standard silica gel can lead to poor separation due to strong acid-base interactions. biotage.com This can cause peak tailing and loss of the compound on the column. To mitigate this, several strategies can be employed:
Adding a competing amine: Incorporating a small amount of a base like triethylamine (B128534) or ammonia (B1221849) into the mobile phase can neutralize the acidic silanol (B1196071) groups on the silica surface. biotage.com
Using alternative stationary phases: Basic alumina (B75360) or amine-functionalized silica columns are effective alternatives to standard silica for purifying basic amines. biotage.com
Reverse-phase chromatography: This technique can be effective for polar and ionizable compounds. For basic amines, using a mobile phase with a high pH ensures the compound is in its free-base form, increasing retention and improving separation. biotage.com
High-Performance Liquid Chromatography (HPLC) methods have also been developed for the analysis and separation of 4-aminocyclohexanol using reverse-phase columns with mobile phases consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com
Recrystallization and Precipitation Methods
Recrystallization is a powerful technique for purifying solid compounds. mt.com The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor. youtube.comyoutube.com
For 4-(isobutylamino)cyclohexan-1-ol, the final product is often isolated as its hydrochloride (HCl) salt. Converting the amine to a salt often improves its crystallinity, making purification by recrystallization more effective. A general procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol (B145695) or an ethanol/toluene mixture, and allowing it to cool. youtube.comgoogle.com If crystallization does not occur spontaneously upon cooling to room temperature, placing the flask in an ice bath can promote crystal formation. youtube.com The pure crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried. youtube.comyoutube.com
A patented process for isolating trans-4-aminocyclohexanol involves fractional crystallization from an aqueous solution by carefully controlling the temperature. By cooling the solution, the less soluble trans-isomer precipitates, leaving the cis-isomer in solution. google.com This highlights how solubility differences between isomers can be exploited for effective purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(isobutylamino)cyclohexan-1-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete structural assignment.
The stereochemistry of 4-(isobutylamino)cyclohexan-1-ol, specifically the cis or trans relationship between the hydroxyl and isobutylamino groups, is a critical factor influencing its NMR spectra. The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. masterorganicchemistry.com The substituents can occupy either axial or equatorial positions, with the bulkier isobutylamino group expected to preferentially occupy the equatorial position to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. pressbooks.publibretexts.org This conformational preference significantly impacts the chemical shifts and coupling constants of the cyclohexane ring protons.
Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. In 4-(isobutylamino)cyclohexan-1-ol, the protons on the cyclohexane ring typically appear as a complex series of multiplets due to small differences in their chemical shifts and extensive spin-spin coupling. libretexts.org
The protons attached to carbons bearing the electronegative oxygen and nitrogen atoms (C1 and C4) are shifted downfield. The proton on C1 (methine proton adjacent to the hydroxyl group) and the proton on C4 (methine proton adjacent to the amino group) would be expected in the range of δ 3.0-4.0 ppm. The exact chemical shift and multiplicity of these protons are highly dependent on their axial or equatorial orientation. Axial protons typically resonate at a higher field (more shielded) than their equatorial counterparts.
The isobutyl group gives rise to characteristic signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen. The N-H proton of the amine and the O-H proton of the alcohol are often broad and their chemical shifts can vary with solvent, concentration, and temperature. In the hydrochloride salt, the amine proton (now -NH₂⁺-) would be expected to be a broad singlet and shifted further downfield.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for 4-(Isobutylamino)cyclohexan-1-ol (Note: Specific values for the target compound are not publicly available. These are estimated ranges based on similar structures.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Isobutyl -CH(CH₃)₂ | ~ 0.9 | Doublet (d) |
| Cyclohexane -CH₂- (axial & equatorial) | ~ 1.2 - 2.2 | Multiplets (m) |
| Isobutyl -CH(CH₃)₂ | ~ 1.8 - 2.1 | Multiplet (m) |
| Isobutyl -CH₂-NH- | ~ 2.4 - 2.8 | Doublet (d) |
| Cyclohexane -CH-N- | ~ 2.8 - 3.2 | Multiplet (m) |
| Cyclohexane -CH-OH | ~ 3.5 - 4.0 | Multiplet (m) |
| Alcohol -OH | Variable | Broad Singlet (br s) |
| Amine -NH- (as HCl salt) | Variable, downfield | Broad Singlet (br s) |
Spin-spin coupling constants (J-values) are crucial for determining the relative orientation of protons. The coupling between adjacent protons on the cyclohexane ring can distinguish between cis and trans isomers. A large coupling constant (typically 8-13 Hz) between two methine protons indicates a trans-diaxial relationship, while smaller coupling constants (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.
Carbon (¹³C) NMR for Carbon Framework Assignment
The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically recorded with proton decoupling, resulting in a series of singlets, where each peak corresponds to a chemically distinct carbon atom.
The carbons bonded to the electronegative oxygen and nitrogen atoms (C1 and C4) are the most deshielded and appear at the downfield end of the spectrum, typically in the range of δ 60-80 ppm and δ 50-60 ppm, respectively. The carbons of the isobutyl group and the remaining cyclohexane carbons resonate at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 4-(Isobutylamino)cyclohexan-1-ol (Note: Specific values for the target compound are not publicly available. These are estimated ranges based on similar structures.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Isobutyl -CH(C H₃)₂ | ~ 20 |
| Isobutyl -C H(CH₃)₂ | ~ 28 |
| Cyclohexane -C H₂- | ~ 30 - 35 |
| Isobutyl -C H₂-NH- | ~ 55 - 60 |
| Cyclohexane -C H-N- | ~ 58 - 65 |
| Cyclohexane -C H-OH | ~ 68 - 75 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
While 1D NMR provides essential information, complex molecules often require 2D NMR experiments to resolve overlapping signals and establish definitive connections.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing the proton-proton connectivity within the cyclohexane ring and the isobutyl group. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular framework by connecting fragments, for instance, by showing a correlation from the isobutyl methylene protons to the C4 carbon of the cyclohexane ring. core.ac.ukrsc.org
Variable-Temperature NMR for Conformational Dynamics
The cyclohexane ring is not static but undergoes a rapid "ring flip" between two chair conformations at room temperature. masterorganicchemistry.com This process can be studied using variable-temperature (VT) NMR. At room temperature, the rate of inversion is fast on the NMR timescale, and the observed spectrum is an average of the two conformers. By lowering the temperature, the rate of this inversion can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged signals for the axial and equatorial protons will broaden and then resolve into two distinct sets of signals, one for each of the now "frozen" conformers. acs.org This technique allows for the determination of the energy barrier to ring inversion and the relative populations of the axial and equatorial conformers. masterorganicchemistry.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Analysis of N-H, O-H, and C-H Stretching Vibrations
The IR spectrum of 4-(isobutylamino)cyclohexan-1-ol HCl would be dominated by characteristic absorption bands that confirm the presence of its key functional groups.
O-H Stretch: The hydroxyl group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. quora.comchegg.com The broadness is due to hydrogen bonding.
N-H Stretch: In the hydrochloride salt, the amine exists as an ammonium ion (-NH₂⁺-). This group exhibits a broad, strong absorption in the 2400-3200 cm⁻¹ region, which often overlaps with the O-H stretch. This broad feature is characteristic of amine salts.
C-H Stretch: The stretching vibrations of the C-H bonds in the cyclohexane and isobutyl groups appear as a series of sharp peaks in the region of 2850-3000 cm⁻¹. researchgate.net The presence of C-H absorptions just below 3000 cm⁻¹ is indicative of sp³ hybridized carbon atoms.
Table 3: Key IR Absorption Bands for 4-(Isobutylamino)cyclohexan-1-ol HCl (Note: These are characteristic frequency ranges for the specified functional groups.)
| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Ammonium Salt) | 2400 - 3200 | Strong, Broad |
| C-H Stretch (sp³ C-H) | 2850 - 3000 | Strong, Sharp |
| C-O Stretch (Alcohol) | 1050 - 1200 | Strong |
By combining the detailed connectivity and stereochemical information from NMR with the functional group confirmation from IR spectroscopy, a complete and unambiguous structural characterization of 4-(isobutylamino)cyclohexan-1-ol hydrochloride can be achieved.
Spectroscopic Signatures of the Hydrochloride Salt
The formation of the hydrochloride salt of 4-(Isobutylamino)cyclohexan-1-OL introduces distinct spectroscopic features, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protonation of the isobutylamino group to form the ammonium salt (-NH₂⁺-) leads to characteristic shifts and new absorption bands.
In the IR spectrum, the N-H stretching vibrations of the secondary amine in the free base are replaced by the broader and more intense N-H stretching bands of the ammonium salt, typically appearing in the region of 2400-2800 cm⁻¹. The presence of the hydroxyl (-OH) group is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹.
In ¹H NMR spectroscopy, the protons on the carbon adjacent to the newly formed ammonium group experience a significant downfield shift due to the electron-withdrawing effect of the positive charge. Similarly, the protons on the isobutyl group also show a downfield shift. The proton of the hydroxyl group and the two protons on the ammonium nitrogen are often exchangeable with deuterium, and their signals may be broad or disappear upon addition of D₂O.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of 4-(Isobutylamino)cyclohexan-1-OL hydrochloride through its fragmentation patterns.
High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of its elemental composition with high accuracy. For the free base, 4-(Isobutylamino)cyclohexan-1-OL, the molecular formula is C₁₀H₂₃NO. The expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm the molecular formula.
Table 1: Theoretical Exact Mass for 4-(Isobutylamino)cyclohexan-1-OL
| Formula | Calculated Monoisotopic Mass (Da) |
| C₁₀H₂₃NO | 173.17796 |
The presence of the hydrochloride salt would be observed through the isotopic pattern of chlorine in fragments containing it, although typically the free base is analyzed in the gas phase.
The fragmentation of the molecular ion in the mass spectrometer provides a fingerprint that helps to confirm the structure. The fragmentation pathways are predictable based on the functional groups present in the molecule. nih.gov For 4-(Isobutylamino)cyclohexan-1-OL, key fragmentation patterns would include:
Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage. This can result in the loss of an isobutyl radical or a propyl radical from the isobutyl group, leading to characteristic fragment ions. nist.govdocbrown.info
Dehydration: Alcohols readily lose a molecule of water (18 Da) under electron ionization conditions. libretexts.orgnih.gov This would result in a significant peak at M-18.
Loss of the amino group: Cleavage of the C-N bond can lead to the loss of the isobutylamino group.
Ring-opening of the cyclohexane: The cyclohexane ring can undergo fragmentation, leading to a series of smaller fragment ions.
Table 2: Predicted Major Mass Spectrometric Fragments for 4-(Isobutylamino)cyclohexan-1-OL
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
| 173 | [C₁₀H₂₃NO]⁺ | Molecular Ion (M⁺) |
| 155 | [C₁₀H₂₁N]⁺ | Loss of H₂O (M-18) |
| 116 | [C₆H₁₂NO]⁺ | Alpha-cleavage, loss of C₃H₇ radical |
| 100 | [C₆H₁₄N]⁺ | Loss of cyclohexanol ring fragment |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
X-ray Crystallography for Solid-State Structure Determination
The crystallographic data would allow for the precise measurement of all covalent bond lengths and angles within the molecule. The cyclohexane ring would likely adopt a chair conformation, which is the most stable arrangement. The analysis would reveal the axial or equatorial positions of the hydroxyl and isobutylamino substituents.
Table 3: Typical Bond Lengths and Angles Expected for 4-(Isobutylamino)cyclohexan-1-OL hydrochloride
| Parameter | Expected Value |
| C-C (cyclohexane ring) bond length | ~ 1.54 Å |
| C-O (hydroxyl) bond length | ~ 1.43 Å |
| C-N (amino) bond length | ~ 1.47 Å |
| C-C-C (cyclohexane ring) bond angle | ~ 109.5° |
| C-O-H bond angle | ~ 109° |
| C-N-H bond angle | ~ 109° |
In the crystal lattice, the molecules of 4-(Isobutylamino)cyclohexan-1-OL hydrochloride would be held together by a network of intermolecular interactions. The protonated amino group and the chloride ion would form strong ionic bonds. Furthermore, the hydroxyl group and the ammonium group would act as hydrogen bond donors, while the oxygen atom of the hydroxyl group and the chloride ion would act as hydrogen bond acceptors. These hydrogen bonds play a crucial role in stabilizing the crystal structure. nist.gov The isobutyl groups would likely engage in weaker van der Waals interactions. The analysis of these interactions is fundamental to understanding the physical properties of the crystalline solid.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental in the pharmaceutical industry for determining the purity of active pharmaceutical ingredients (APIs) and for separating complex mixtures. moravek.comalwsci.com For 4-(Isobutylamino)cyclohexan-1-OL HCl, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent powerful tools for quality control, enabling the quantification of the main compound, the detection of impurities, and the separation of its stereoisomers.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique, particularly for volatile and thermally stable compounds. alwsci.com It is widely used in the pharmaceutical industry for applications such as the determination of residual solvents and the analysis of volatile impurities. thermofisher.comrsc.org
Purity and Impurity Profiling:
Direct analysis of polar compounds like 4-(Isobutylamino)cyclohexan-1-OL by GC is challenging due to its low volatility and the presence of active hydrogens on the amine and alcohol groups, which can lead to poor peak shape and thermal decomposition in the injector port. thermofisher.com Therefore, derivatization is typically a mandatory step to increase volatility and thermal stability. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens are replaced by a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.comsigmaaldrich.com
Once derivatized, the compound can be readily analyzed on a standard non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. Flame Ionization Detection (FID) is a common choice due to its robustness and universal response to organic compounds. rsc.org For impurity identification, coupling the GC to a Mass Spectrometer (GC-MS) provides structural information, which is invaluable for characterizing unknown peaks.
Residual Solvents Analysis:
A critical aspect of purity assessment for any pharmaceutical substance is the quantification of residual solvents from the manufacturing process. thermofisher.com Headspace GC (HS-GC) is the standard technique for this analysis as per USP <467>. thermofisher.comthermofisher.com This method involves heating the sample in a sealed vial to partition the volatile solvents into the headspace, which is then injected into the GC. This avoids the injection of the non-volatile API, protecting the column and instrument.
Chiral Analysis:
Chiral GC is also a viable technique for separating the stereoisomers of 4-(Isobutylamino)cyclohexan-1-OL, again following derivatization. nih.gov Specialized chiral stationary phases, such as those based on cyclodextrin (B1172386) derivatives or amino acid derivatives like Chirasil-Val, are used for this purpose. researchgate.netuni-muenchen.de The separation is based on the differential formation of transient diastereomeric complexes between the derivatized analyte and the chiral stationary phase.
A hypothetical data table with potential GC conditions is presented below.
| Parameter | Purity Analysis (as TBDMS derivative) | Residual Solvents (Headspace GC) |
|---|---|---|
| Column | 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., G43 type, 30 m x 0.32 mm, 1.8 µm) |
| Carrier Gas | Helium or Hydrogen | Helium or Nitrogen |
| Injector Temperature | 280 °C | 140 °C (Transfer Line) |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min | Start at 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min (hold 20 min) |
| Detector | FID or MS | FID |
| Detector Temperature | 300 °C | 250 °C |
| Headspace Conditions | N/A | Vial Equilibration at 80 °C for 60 min |
Reaction Mechanisms and Chemical Reactivity of 4 Isobutylamino Cyclohexan 1 Ol Hcl
Reactivity of the Secondary Alcohol Functionality
The hydroxyl (-OH) group attached to the cyclohexane (B81311) ring is classified as a secondary alcohol, as the carbon atom bearing the hydroxyl group is bonded to two other carbon atoms. This functionality is a site for oxidation, esterification, etherification, and substitution reactions.
The oxidation of secondary alcohols is a fundamental transformation in organic chemistry, yielding ketones as the primary product. byjus.comlscollege.ac.insolubilityofthings.com Unlike primary alcohols, which can be oxidized first to aldehydes and then to carboxylic acids, the oxidation of secondary alcohols generally stops at the ketone stage under typical conditions because further reaction would necessitate the cleavage of a carbon-carbon bond, which requires a significant amount of energy. byjus.comlscollege.ac.inbyjus.com
For 4-(Isobutylamino)cyclohexan-1-OL, oxidation of the secondary alcohol would convert it to the corresponding ketone, 4-(isobutylamino)cyclohexan-1-one. A variety of oxidizing agents can accomplish this transformation. wikipedia.orglibretexts.org Common laboratory reagents include chromium-based compounds like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid. libretexts.orgrutgers.edu Milder and more selective reagents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane, and conditions for Swern oxidation are also highly effective for converting secondary alcohols to ketones. lscollege.ac.inwikipedia.org
| Oxidizing Agent | Reagent(s) | Expected Product | Citations |
| Chromic Acid (Jones Oxidation) | CrO₃, H₂SO₄, acetone | 4-(Isobutylamino)cyclohexan-1-one | libretexts.orgrutgers.edu |
| Sodium Dichromate | Na₂Cr₂O₇, H₂SO₄, H₂O | 4-(Isobutylamino)cyclohexan-1-one | byjus.comlibretexts.orgchemguide.co.uk |
| Pyridinium Chlorochromate | PCC, CH₂Cl₂ | 4-(Isobutylamino)cyclohexan-1-one | lscollege.ac.inlibretexts.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 4-(Isobutylamino)cyclohexan-1-one | lscollege.ac.inwikipedia.org |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | 4-(Isobutylamino)cyclohexan-1-one | lscollege.ac.in |
The hydroxyl group of 4-(Isobutylamino)cyclohexan-1-OL can undergo reactions to form esters and ethers.
Esterification is the reaction between an alcohol and a carboxylic acid (or its derivative) to form an ester. byjus.combyjus.com In the Fischer esterification process, the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl group of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol's oxygen atom, followed by the elimination of a water molecule. masterorganicchemistry.commasterorganicchemistry.com Alternatively, more reactive acylating agents like acid chlorides and acid anhydrides can be used to form esters, often under milder conditions. byjus.com
Etherification can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.org This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. masterorganicchemistry.comorganic-synthesis.com This alkoxide then displaces a halide from an alkyl halide to form the ether. masterorganicchemistry.com For a secondary alcohol like the one in the target molecule, the choice of the alkyl halide is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com
| Reaction Type | Reactant | Conditions | Resulting Functional Group | Citations |
| Fischer Esterification | Carboxylic Acid (R'-COOH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-O-C(=O)R') | libretexts.orgmasterorganicchemistry.com |
| Acylation | Acyl Chloride (R'-COCl) | Base (e.g., Pyridine) | Ester (-O-C(=O)R') | byjus.com |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (R'-X) | Anhydrous Solvent (e.g., THF) | Ether (-O-R') | masterorganicchemistry.comorganic-synthesis.com |
The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution reactions. rutgers.educhemistrysteps.com One common method is protonation of the alcohol with a strong hydrohalic acid (HCl, HBr, HI). libretexts.org This forms an oxonium ion, and the resulting water molecule is an excellent leaving group that can be displaced by a halide ion. libretexts.orglibretexts.org Secondary alcohols can react through either Sₙ1 or Sₙ2 mechanisms. chemistrysteps.comlibretexts.orgcsueastbay.edu The Sₙ1 pathway involves the formation of a carbocation intermediate, which can be susceptible to rearrangement. csueastbay.edu
Other reagents can convert the alcohol into an alkyl halide under milder conditions that can better control the stereochemistry. Thionyl chloride (SOCl₂) is used to form alkyl chlorides, and phosphorus tribromide (PBr₃) is used for alkyl bromides, typically proceeding via an Sₙ2 mechanism. csueastbay.edu The hydroxyl group can also be converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for subsequent Sₙ2 reactions with a wide range of nucleophiles. rutgers.educhemistrysteps.com
| Reagent | Product | Typical Mechanism | Citations |
| HBr / HI | 4-(Isobutylamino)-1-bromocyclohexane | Sₙ1 / Sₙ2 | libretexts.orglibretexts.org |
| HCl, ZnCl₂ | 4-(Isobutylamino)-1-chlorocyclohexane | Sₙ1 / Sₙ2 | rutgers.edulibretexts.org |
| SOCl₂ | 4-(Isobutylamino)-1-chlorocyclohexane | Sₙ2 | csueastbay.edu |
| PBr₃ | 4-(Isobutylamino)-1-bromocyclohexane | Sₙ2 | csueastbay.edu |
Reactivity of the Secondary Amine Functionality (Isobutylamino Group)
The isobutylamino group is a secondary amine. In the supplied form of 4-(Isobutylamino)cyclohexan-1-OL HCl, the amine is protonated to form a secondary ammonium (B1175870) salt. For the amine to act as a nucleophile, it must first be converted to its free base form by treatment with a base. byjus.comncert.nic.in The unshared pair of electrons on the nitrogen atom of the free amine is the center of its basicity and nucleophilicity. byjus.com
Alkylation involves the reaction of the amine with an alkyl halide in a nucleophilic substitution (Sₙ2) reaction. ucalgary.cawikipedia.org The secondary amine can be alkylated to form a tertiary amine. However, these reactions are often difficult to control and can suffer from poor selectivity. libretexts.orgopenstax.org The tertiary amine product is often more nucleophilic than the secondary amine reactant, leading to a subsequent alkylation reaction that forms a quaternary ammonium salt. wikipedia.orgmasterorganicchemistry.com This process is known as overalkylation. openstax.org
Acylation is the reaction of an amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. openstax.orgpearson.comsimply.science This nucleophilic acyl substitution is a highly reliable and controllable reaction. byjus.com In contrast to alkylation, overacylation does not occur because the resulting amide product is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. openstax.org These reactions are typically performed in the presence of a base to neutralize the acid (e.g., HCl) generated during the reaction. byjus.com
| Reaction | Reagent | Product Type | Comments | Citations |
| Alkylation | Alkyl Halide (R'-X) | Tertiary Amine | Prone to overalkylation to form a quaternary ammonium salt. | wikipedia.orgopenstax.orgmasterorganicchemistry.com |
| Acylation | Acyl Chloride (R'-COCl) | Amide | Clean reaction; the product is non-nucleophilic, preventing overacylation. | byjus.comopenstax.org |
| Acylation | Acid Anhydride ((R'CO)₂O) | Amide | Another effective method to form amides. | byjus.comopenstax.org |
Amines are basic compounds and readily react with acids to form salts. ncert.nic.in In the case of 4-(Isobutylamino)cyclohexan-1-OL HCl, the compound already exists as an ammonium salt, specifically a hydrochloride salt, formed by the reaction of the basic nitrogen atom with hydrochloric acid. youtube.comspectroscopyonline.com
This salt formation has practical implications. Amine salts are generally more soluble in water than their corresponding free base forms, a property often exploited in the pharmaceutical industry to improve drug delivery. spectroscopyonline.comlibretexts.orglibretexts.org
The reaction is reversible. The parent amine, or "free base," can be regenerated from its ammonium salt by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH). byjus.comncert.nic.inyoutube.com The hydroxide ion removes the proton from the ammonium cation, restoring the neutral, nucleophilic amine and producing water and a salt (e.g., NaCl). This reversible conversion is a fundamental principle used for the purification and separation of amines from non-basic organic compounds. byjus.comlibretexts.org
Reaction of Free Base with HCl:
4-(Isobutylamino)cyclohexan-1-ol + HCl ⇌ 4-(Isobutylamino)cyclohexan-1-ol hydrochloride
Regeneration of Free Base from Salt:
4-(Isobutylamino)cyclohexan-1-ol hydrochloride + NaOH → 4-(Isobutylamino)cyclohexan-1-ol + H₂O + NaCl
Reactions with Carbonyl Compounds (e.g., Imine Formation)
The secondary amine functionality of 4-(isobutylamino)cyclohexan-1-ol allows it to react with aldehydes and ketones to form iminium salts. This reaction is analogous to the formation of imines (Schiff bases) from primary amines. masterorganicchemistry.comlibretexts.org The process is a classic example of nucleophilic addition to a carbonyl group.
The reaction is typically catalyzed by a small amount of acid and is reversible. libretexts.org The general mechanism proceeds through several distinct steps:
Nucleophilic Attack: The nitrogen atom of the deprotonated (free amine) form of 4-(isobutylamino)cyclohexan-1-ol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org This step forms a tetrahedral intermediate known as a carbinolamine.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine, resulting in a neutral amino alcohol intermediate. libretexts.org
Protonation of Oxygen: The oxygen of the hydroxyl group is protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group: water (-OH₂⁺). libretexts.org
Elimination of Water: The lone pair of electrons on the nitrogen atom helps to push out the water molecule, leading to the formation of a resonance-stabilized iminium ion, which bears a positive charge on the nitrogen atom and contains a carbon-nitrogen double bond (C=N⁺). libretexts.org
To drive the reaction toward the formation of the iminium salt, water is often removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or hygroscopic agents like molecular sieves. operachem.com
| Reactant | Catalyst | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Aldehyde (e.g., Benzaldehyde) | Acid (e.g., Acetic Acid, p-TsOH) | Toluene, Ethanol (B145695) | Reflux with water removal | Iminium Salt |
| Ketone (e.g., Acetone) | Acid (e.g., HCl) | Methanol | Stirring at room or elevated temperature | Iminium Salt |
Protonation and Deprotonation Equilibria of the Hydrochloride Salt
As a hydrochloride salt, the isobutylamino group exists in its protonated, water-soluble ammonium form (R₂NH₂⁺Cl⁻). The reactivity of the amine, particularly its nucleophilicity, is dependent on the equilibrium between this protonated state and the deprotonated free amine state (R₂NH). researchgate.net This equilibrium is governed by the pH of the solution.
R₂NH₂⁺ ⇌ R₂NH + H⁺
The pKa value of the secondary ammonium ion dictates the position of this equilibrium.
In acidic conditions (low pH): The equilibrium lies far to the left, and the compound exists predominantly as the protonated ammonium ion. In this state, the nitrogen's lone pair is unavailable, and it cannot act as a nucleophile. nih.gov
In basic conditions (high pH): An external base removes the proton, shifting the equilibrium to the right. This generates the neutral free amine, which is nucleophilic and can participate in reactions such as iminium salt formation. researchgate.net
The alcohol functional group also has a pKa value, but it is significantly higher (typically ~16-18) than that of the ammonium group. Therefore, the alcohol is only deprotonated to form an alkoxide under strongly basic conditions. reddit.com The protonation state can also be influenced by the solvent system used. researchgate.net
| pH Range | Predominant Form | Chemical Property |
|---|---|---|
| Acidic (pH < pKa) | Protonated (Ammonium ion) | Non-nucleophilic |
| Neutral/Basic (pH > pKa) | Deprotonated (Free Amine) | Nucleophilic |
Reaction Pathways Involving the Cyclohexane Ring
While the saturated cyclohexane ring itself is relatively inert, its functional groups—the hydroxyl and the isobutylamino groups—are the sites of reactivity. worldofmolecules.com The stereochemical arrangement of these substituents on the ring (axial vs. equatorial) is critical in determining reaction pathways and rates. nih.govyoutube.com
Oxidation of the Alcohol: The secondary alcohol at the C-1 position can be oxidized to the corresponding ketone, 4-(isobutylamino)cyclohexan-1-one. Common oxidizing agents for this transformation include chromic acid-based reagents or milder conditions like Swern or Dess-Martin oxidation. The rate of oxidation can be influenced by the conformation of the hydroxyl group; axial alcohols are often oxidized faster than their equatorial counterparts due to the relief of steric strain in the transition state. youtube.com
Dehydration of the Alcohol: Under acidic conditions and heat, the alcohol can be eliminated to form a cyclohexene (B86901) derivative. youtube.com This dehydration reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to generate a carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom yields the alkene. The regioselectivity of this elimination (Zaitsev vs. Hofmann product) depends on the specific reaction conditions.
Substitution Reactions: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and subsequently be displaced by a nucleophile in an Sₙ2 reaction. This reaction typically results in an inversion of stereochemistry at the C-1 position. lumenlearning.com
| Functional Group | Reaction Type | Reagents | Product |
|---|---|---|---|
| Secondary Alcohol | Oxidation | CrO₃, Pyridinium chlorochromate (PCC) | Ketone |
| Secondary Alcohol | Dehydration (Elimination) | Conc. H₂SO₄ or H₃PO₄, Heat | Alkene |
| Secondary Alcohol | Substitution (via Tosylate) | 1. TsCl, Pyridine; 2. Nucleophile (e.g., NaBr) | Substituted Cyclohexane |
Mechanistic Studies of Specific Chemical Transformations (e.g., Nucleophilic Attack, Proton Transfer, Rearrangements)
The reactions of 4-(isobutylamino)cyclohexan-1-ol HCl are governed by fundamental mechanistic principles, including nucleophilic attack, proton transfer, and potential rearrangements.
Nucleophilic Attack: The primary nucleophilic site is the nitrogen atom of the free amine. Its attack on electrophiles like carbonyl carbons is the key step in iminium salt formation. libretexts.org The oxygen of the alcohol is also a nucleophile, though generally weaker than the amine. It can, for example, attack electrophiles in ether formation reactions. The relative nucleophilicity of the amine versus the alcohol can be influenced by the pH of the medium.
Proton Transfer: Proton transfer is a ubiquitous and critical step in nearly all reactions of this molecule. nih.govyoutube.com
Acid-Base Equilibria: The fundamental protonation/deprotonation of the amine is a proton transfer reaction with the solvent or a buffer. researchgate.net
Catalysis: In acid-catalyzed reactions like dehydration or iminium salt formation, proton transfer from the catalyst to the substrate (e.g., protonating the hydroxyl or carbonyl oxygen) is the activating step. libretexts.orgyoutube.com Subsequent deprotonation regenerates the catalyst. youtube.com Mechanistic studies on amino acids have shown that water molecules can act as a bridge to facilitate intramolecular proton transfers. nih.gov
Rearrangements: Carbocation intermediates, which can be formed during reactions such as acid-catalyzed dehydration or Sₙ1-type substitutions at the C-1 position, are susceptible to rearrangement. fastercapital.comlibretexts.org If a secondary carbocation is formed at C-1, a hydride shift from an adjacent carbon could occur to form a more stable carbocation, although in this specific structure, such a shift would not lead to a more stable (e.g., tertiary) carbocation. Rearrangements like the Pinacol rearrangement occur in related 1,2-diol structures under acidic conditions. libretexts.org
Stereochemical Outcomes and Diastereoselectivity in Reactions
The 4-(isobutylamino)cyclohexan-1-ol molecule contains two stereocenters at C-1 and C-4. This gives rise to diastereomers, namely the cis isomer (where the -OH and -NHR groups are on the same face of the ring) and the trans isomer (where they are on opposite faces). The stereochemistry of the starting material profoundly influences the stereochemical outcome of its reactions. lumenlearning.com
Diastereoselectivity: When a reaction creates a new stereocenter, the existing chiral centers can direct the incoming reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. ochemtutor.comnih.gov For example, the reduction of the ketone derivative, 4-(isobutylamino)cyclohexan-1-one, with a hydride reagent like sodium borohydride (B1222165) will produce a mixture of cis and trans alcohol diastereomers. The facial selectivity of the hydride attack is influenced by the steric hindrance posed by the isobutylamino group, which will likely favor attack from the less hindered face. youtube.com
Conformational Control: The stereochemical outcome is dictated by the three-dimensional shape of the molecule, specifically the most stable chair conformation of the transition state. nih.gov For the trans isomer, the diequatorial conformation is generally the most stable. For the cis isomer, one group must be axial while the other is equatorial. Reactions will preferentially proceed through the lowest energy transition state, which often involves the reactant in its most stable conformation. youtube.com For instance, an Sₙ2 reaction at C-1 requires backside attack, which is sterically very different depending on whether the leaving group is in an axial or equatorial position. lumenlearning.com
| Starting Material | Reagent | Reaction | Likely Major Product Diastereomer | Rationale |
|---|---|---|---|---|
| 4-(isobutylamino)cyclohexan-1-one | NaBH₄ | Reduction | trans-4-(isobutylamino)cyclohexan-1-ol | Axial attack of hydride on the carbonyl is often favored to avoid steric clash with axial hydrogens, leading to an equatorial alcohol (trans product). youtube.com |
Computational Chemistry and Theoretical Investigations of 4 Isobutylamino Cyclohexan 1 Ol Hcl
Quantum Mechanical Studies of Electronic Structure and Molecular Orbitals
Quantum mechanics is fundamental to understanding the electronic structure of a molecule, which in turn governs its chemical properties and reactivity. wikipedia.orgscribd.com For 4-(Isobutylamino)cyclohexan-1-OL HCl, quantum mechanical calculations, such as those based on solving the Schrödinger equation, would describe the distribution of electrons within the molecule. youtube.com
These studies would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. In the case of 4-(Isobutylamino)cyclohexan-1-OL HCl, the lone pairs of electrons on the nitrogen and oxygen atoms would be expected to significantly contribute to the HOMO, making these sites potential centers for electrophilic attack. The presence of the electron-withdrawing ammonium (B1175870) group (in the HCl salt form) would likely lower the energy of the HOMO compared to the free base.
Table 1: Hypothetical Electronic Properties of 4-(Isobutylamino)cyclohexan-1-OL HCl This table is illustrative and based on general principles, as specific data for this compound is not available.
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| HOMO Energy | Moderate | Influenced by electron-donating amino and hydroxyl groups, but lowered by protonation. |
| LUMO Energy | High | Primarily associated with anti-bonding orbitals. |
| HOMO-LUMO Gap | Large | Suggests good kinetic stability. |
| Electron Density | Highest around N and O atoms | Due to the high electronegativity of these atoms. |
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. nih.gov It offers a balance between accuracy and computational cost, making it suitable for optimizing the geometry of molecules like 4-(Isobutylamino)cyclohexan-1-OL HCl. youtube.comnih.gov
Geometry optimization calculations would determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. youtube.com For 4-(Isobutylamino)cyclohexan-1-OL HCl, this would involve determining the preferred chair conformation of the cyclohexane (B81311) ring and the orientation of the isobutylamino and hydroxyl substituents. The trans isomer, with both substituents in equatorial positions, is generally expected to be more stable for 1,4-disubstituted cyclohexanes to minimize steric hindrance. researchgate.net DFT calculations would quantify this energy difference between the cis and trans isomers and between different chair, boat, and twist-boat conformations.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Flexibility
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and flexibility of molecules. mdpi.commdpi.com MM methods use classical force fields to calculate the potential energy of a system, allowing for the rapid exploration of different conformations. MD simulations, on the other hand, simulate the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the dynamic behavior of the molecule. mdpi.comnih.gov
For 4-(Isobutylamino)cyclohexan-1-OL HCl, MD simulations could be used to study the conformational flexibility of the cyclohexane ring and the isobutyl group. It would also allow for the investigation of the dynamic interactions between the molecule and its surrounding environment, such as solvent molecules. This is particularly relevant for the hydrochloride salt, where the interactions between the charged ammonium group and the chloride ion, as well as with polar solvent molecules, would be of interest.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.edu These predictions can aid in the interpretation of experimental spectra and the confirmation of molecular structure. For 4-(Isobutylamino)cyclohexan-1-OL HCl, predicting the ¹H and ¹³C NMR spectra would be valuable.
The chemical shifts of the protons and carbons in the cyclohexane ring are highly dependent on their axial or equatorial position and the nature of the substituents. For the analogous compound, trans-4-aminocyclohexanol (B47343), experimental ¹H NMR data shows distinct signals for the axial and equatorial protons. chemicalbook.com Computational predictions for 4-(Isobutylamino)cyclohexan-1-OL HCl would follow similar principles, with the isobutyl group introducing additional signals and splitting patterns.
Table 2: Predicted ¹H NMR Chemical Shifts for the Cyclohexane Ring Protons of trans-4-(Isobutylamino)cyclohexan-1-OL This table is illustrative and based on data from analogous compounds and general NMR principles.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H-1 (axial) | ~3.5 | Multiplet |
| H-4 (axial) | ~2.7 | Multiplet |
| H-2,6 (axial) | ~1.2 | Multiplet |
| H-2,6 (equatorial) | ~1.9 | Multiplet |
| H-3,5 (axial) | ~1.3 | Multiplet |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dipole-Dipole, Van der Waals forces)
The intermolecular interactions of 4-(Isobutylamino)cyclohexan-1-OL HCl are crucial for understanding its physical properties, such as melting point, boiling point, and solubility. The primary interactions would include:
Hydrogen Bonding: The hydroxyl group and the protonated amino group are strong hydrogen bond donors. The oxygen, nitrogen, and the chloride ion can all act as hydrogen bond acceptors. nih.gov This extensive hydrogen bonding network would be expected to result in a high melting point.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-O, C-N, and N-H bonds.
Computational analysis can quantify the strength and geometry of these interactions, providing a detailed picture of how the molecules pack in the solid state and interact in solution.
Modeling of Reaction Pathways, Transition States, and Reaction Energetics
Computational chemistry can be used to model the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics. usgs.gov For 4-(Isobutylamino)cyclohexan-1-OL, potential reactions for study could include its synthesis or its participation in further chemical transformations.
For example, the synthesis of this compound could involve the reductive amination of 4-hydroxycyclohexanone (B83380) with isobutylamine (B53898). Computational modeling could be used to investigate the mechanism of this reaction, including the formation of the intermediate imine/enamine and the subsequent reduction step. The calculated activation energies would provide insights into the reaction kinetics and help to optimize reaction conditions. researchgate.net
Comparative Modeling and Ligand-Based Design Principles
In the context of drug discovery, where specific computational data is often proprietary, comparative modeling and ligand-based design are valuable approaches. If 4-(Isobutylamino)cyclohexan-1-OL HCl were being investigated as a potential therapeutic agent, these methods would be employed.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search for other molecules that fit the pharmacophore and are therefore likely to be active.
These ligand-based approaches are particularly useful when the structure of the biological target is unknown. mdpi.com
Structure Activity Relationship Sar Studies: Chemical and Mechanistic Insights
Influence of Isobutyl Group Modifications on Chemical Reactivity and Stereocontrol
The isobutyl group attached to the amine at the C-4 position of the cyclohexane (B81311) ring plays a significant role in defining the steric environment around the nitrogen atom. Modifications to this group can profoundly impact the compound's chemical reactivity and the stereochemical outcome of its reactions.
The size and branching of the alkyl substituent on the amine influence its nucleophilicity and basicity. While alkyl groups are generally electron-donating, which increases the electron density on the nitrogen and thus its basicity, their steric bulk can hinder the approach of reactants. libretexts.org For instance, replacing the isobutyl group with a smaller group, such as a methyl or ethyl group, would likely reduce steric hindrance, potentially increasing the rate of reactions where the nitrogen acts as a nucleophile. Conversely, substituting it with a larger, bulkier group like a tert-butyl group would significantly increase steric hindrance, making the lone pair on the nitrogen less accessible and thereby decreasing its reactivity in nucleophilic substitution or addition reactions.
Stereocontrol in reactions involving the synthesis or modification of aminocyclohexanol derivatives is also sensitive to the nature of the N-substituent. During reactions such as reductive amination of a cyclohexanone (B45756) precursor, the size of the amine substituent can influence the facial selectivity of the hydride attack, thus affecting the ratio of cis to trans isomers produced. A bulkier substituent may preferentially direct an incoming reagent to the less hindered face of the molecule, leading to a higher diastereoselectivity. nih.gov
Table 1: Predicted Impact of Isobutyl Group Modification on Reactivity
| Modification | Predicted Effect on Nucleophilicity | Predicted Effect on Steric Hindrance | Predicted Impact on Reaction Rate |
|---|---|---|---|
| Replacement with Methyl Group | Minor change | Decrease | Increase |
| Replacement with tert-Butyl Group | Minor change | Significant Increase | Decrease |
| Introduction of a Phenyl Group | Decrease (due to resonance) | Increase | Decrease |
Effects of Substitutions on the Cyclohexane Ring on Compound Stability and Reactivity
The cyclohexane ring in 4-(Isobutylamino)cyclohexan-1-OL is not a static, planar structure but exists predominantly in a chair conformation to minimize angular and torsional strain. fiveable.me The stability and reactivity of the compound are heavily influenced by the axial or equatorial positions of its substituents—the hydroxyl and the isobutylamino groups.
In a monosubstituted cyclohexane, a substituent generally prefers the equatorial position to minimize steric strain resulting from 1,3-diaxial interactions. jove.comlibretexts.org These are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring at the C-3 and C-5 positions. unacademy.com The larger the substituent, the greater the steric strain associated with the axial position, and thus the stronger the preference for the equatorial position. libretexts.org
The reactivity of the hydroxyl and amino groups is also dictated by their conformational position. Axial groups are generally more sterically hindered and can exhibit different reactivity compared to their equatorial counterparts. For example, E2 elimination reactions on cyclohexane systems require an anti-periplanar arrangement of the leaving group and a beta-hydrogen, which is typically achieved when the leaving group is in an axial position. chemistrysteps.comlibretexts.org Similarly, the rate of oxidation of a cyclohexanol (B46403) can be faster for an axial hydroxyl group due to the relief of steric strain in the transition state. spcmc.ac.in
Table 2: Energy Cost of Axial Conformations for Common Substituents
| Substituent | 1,3-Diaxial Interaction Energy (kJ/mol) |
|---|---|
| -OH | 2.1 - 3.9 |
| -NH₂ | 5.0 - 6.7 |
| -CH₃ | 7.6 jove.com |
| -CH(CH₃)₂ (Isopropyl) | 9.2 fiveable.me |
| -C(CH₃)₃ (tert-Butyl) | ~21 libretexts.org |
Note: Values are approximate and can vary based on the specific molecule and solvent.
Impact of Stereochemistry on Chemical Properties and Interactions
The stereochemistry of 4-(Isobutylamino)cyclohexan-1-OL, specifically whether it is the cis or trans isomer, has a profound effect on its chemical properties and intermolecular interactions. These isomers are diastereomers and thus have different physical and chemical properties.
This structural difference can lead to variations in reactivity. For example, intramolecular hydrogen bonding between the hydroxyl and amino groups might be more favorable in one isomer over the other, which would affect the acidity of the hydroxyl proton and the basicity of the amine. Furthermore, the rate of reactions can differ significantly. Studies on similar aminocyclohexanol systems have shown that the stereochemical arrangement influences the outcome of reactions. For instance, the treatment of cis and trans isomers of 4-tert-butylcyclohexylamine (B1205015) with nitrous acid leads to different product distributions, with the cis isomer (axial amino group) favoring elimination and the trans isomer (equatorial amino group) favoring substitution. spcmc.ac.in
The stereochemistry also dictates how the molecule interacts with other molecules or surfaces, such as enzyme active sites or chromatographic stationary phases. The distinct spatial arrangement of functional groups in the cis and trans isomers results in different binding affinities and chromatographic retention times. nih.govpsu.eduresearchgate.net
Role of the Hydrochloride Moiety in Modulating Chemical Characteristics and Interactions
The "hcl" in the compound's name signifies that it exists as a hydrochloride salt. This is formed by the acid-base reaction between the basic amine group and hydrochloric acid. spectroscopyonline.com The nitrogen atom of the amine donates its lone pair of electrons to a proton (H⁺) from the HCl, forming a positively charged ammonium (B1175870) ion (R-NH₂⁺-R'), with the chloride ion (Cl⁻) as the counter-ion. spectroscopyonline.comlibretexts.org
The conversion of the free amine into its hydrochloride salt dramatically alters its physicochemical properties. Key changes include:
Increased Polarity and Water Solubility: Amines, especially those with larger alkyl groups, tend to have limited water solubility. By converting the amine to an ionic salt, its polarity is significantly increased, which generally enhances its solubility in water and other polar solvents. spectroscopyonline.comlibretexts.org This is a common strategy in the pharmaceutical industry to improve the bioavailability of amine-containing drugs. libretexts.org
Increased Stability: Amine salts are typically crystalline solids with higher melting points and greater thermal stability compared to their corresponding free bases, which can be liquids or low-melting solids and may be more susceptible to degradation or oxidation. libretexts.org
Modified Basicity: The formation of the salt effectively "neutralizes" the basicity of the amine. The resulting ammonium ion is acidic. The pH of a solution of the salt will be acidic due to the hydrolysis of the ammonium ion. researchgate.net
Altered Triboelectric Properties: Studies have shown that the formation of a hydrochloride salt can shift the triboelectric (static charging) properties of amine compounds, often making them more prone to negative charging. jst.go.jp
While salt formation generally enhances solubility, in some cases, a "common ion effect" can occur. If the hydrochloride salt is dissolved in a solution already containing chloride ions (such as gastric fluid), its solubility might be lower than that of the free base. nih.gov
Derivatization Strategies for Modulating Physicochemical Properties (e.g., polarity, pKa)
The physicochemical properties of 4-(Isobutylamino)cyclohexan-1-OL HCl can be intentionally modified through chemical derivatization. These strategies target the hydroxyl and amino functional groups to fine-tune properties like polarity, lipophilicity, and acidity/basicity (pKa).
Derivatization of the Hydroxyl Group:
Esterification: The hydroxyl group can be converted into an ester by reacting it with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). This transformation replaces a polar hydroxyl group, which can act as a hydrogen bond donor and acceptor, with a less polar ester group. This generally increases the lipophilicity (fat-solubility) of the compound. The nature of the R-group on the ester can be varied to achieve desired properties.
Derivatization of the Amino Group:
Acylation: The secondary amine can be acylated to form an amide. This reaction significantly reduces the basicity of the nitrogen because the lone pair becomes delocalized by resonance with the adjacent carbonyl group. pressbooks.pub Amides are generally much less basic than amines. masterorganicchemistry.com This change is reflected in a much lower pKa of the conjugate acid.
N-Alkylation/N-Arylation: Introducing additional alkyl or aryl groups on the nitrogen can further modify its steric environment and basicity.
These derivatization strategies are fundamental in medicinal chemistry for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. By systematically altering the structure, researchers can modulate the pKa to control the ionization state of the molecule at physiological pH, which is crucial for its ability to cross cell membranes and interact with its biological target.
Table 3: Effect of Derivatization on Key Physicochemical Properties
| Derivatization Reaction | Functional Group Formed | Change in Polarity | Change in Basicity of Nitrogen |
|---|---|---|---|
| Esterification of -OH | Ester | Decrease | No direct change |
| Acylation of -NH | Amide | Generally decreases | Significant decrease |
Correlation between Molecular Structure and Observed Chemical Phenomena in Model Systems
The principles outlined in the preceding sections are validated by experimental observations in various model systems. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate chemical structure with a specific property, such as reactivity or biological activity. nih.govmdpi.comyoutube.com
Conformational Effects on Reactivity: The difference in reactivity between axial and equatorial groups is a well-documented chemical phenomenon. For example, the oxidation of cis-4-tert-butylcyclohexanol (with an axial -OH) is about three to four times faster than the oxidation of its trans isomer (with an equatorial -OH). spcmc.ac.in This acceleration is attributed to the relief of the 1,3-diaxial strain in the transition state as the sp³ carbon of the alcohol becomes an sp² carbon in the resulting ketone. This principle would predict that the cis isomer of 4-(isobutylamino)cyclohexan-1-ol (with an axial -OH) would also be oxidized more rapidly than the trans isomer.
Stereochemistry and Reaction Pathways: The stereochemical course of elimination reactions in cyclohexane systems provides a clear link between structure and chemical behavior. For an E2 elimination to occur, the leaving group and a β-hydrogen must be in an anti-periplanar (diaxial) arrangement. spcmc.ac.inyoutube.com Consequently, a cis-1,2-disubstituted cyclohexane may undergo elimination more readily than its trans counterpart if the former can easily adopt a conformation with an axial leaving group and an axial β-hydrogen. libretexts.org
Salt Formation and Solubility: The dramatic increase in aqueous solubility upon forming a hydrochloride salt is a widely exploited phenomenon. For instance, the drug lidocaine (B1675312) is typically formulated as its hydrochloride salt to overcome the low water solubility of its free base form. mdpi.com Similarly, chlortetracycline (B606653) hydrochloride's solubility is enhanced through various formulation strategies, highlighting the importance of overcoming the inherent low solubility of complex organic molecules. mdpi.com This directly correlates to the purpose of the hydrochloride moiety in 4-(isobutylamino)cyclohexan-1-ol HCl.
By analyzing these and other model systems, a predictive framework emerges. The steric bulk of the isobutyl group, the conformational preferences of the cyclohexane ring, the specific stereoisomeric form, and the presence of the hydrochloride salt all contribute in a predictable and cumulative manner to the chemical identity and reactivity of 4-(Isobutylamino)cyclohexan-1-OL HCl. researchgate.netmdpi.com
Applications of 4 Isobutylamino Cyclohexan 1 Ol Hcl in Advanced Chemical Synthesis
Role as a Chiral Building Block in Multistep Organic Synthesis
Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other specialty chemicals. enamine.net The stereochemistry of these building blocks is crucial as it often dictates the biological activity and selectivity of the final product. enamine.net 4-(Isobutylamino)cyclohexan-1-OL HCl, with its defined stereoisomers, serves as an important chiral synthon in multistep organic synthesis. mdpi.comnih.gov
The synthesis of specific stereoisomers of 4-(Isobutylamino)cyclohexan-1-OL can be achieved through various methods, including the stereoselective reduction of a corresponding N-isobutyryl-4-aminocyclohexanone or through the reductive amination of 4-hydroxycyclohexanone (B83380) with isobutylamine (B53898), followed by chiral resolution. Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent like tartaric acid or mandelic acid, can be employed to separate the enantiomers. mdpi.comnih.govresearchgate.netnih.gov High-performance liquid chromatography (HPLC) on a chiral stationary phase is another powerful method for obtaining the pure enantiomers. mdpi.comnih.govresearchgate.net
Once obtained in enantiomerically pure form, these building blocks can be incorporated into larger, more complex molecules. The amino and hydroxyl groups offer reactive sites for a variety of chemical transformations, allowing for the construction of intricate molecular architectures with precise stereochemical control. The cyclohexane (B81311) ring provides a rigid and predictable conformational framework, which is advantageous in designing molecules with specific three-dimensional orientations.
Table 1: Potential Synthetic Routes to Chiral 4-(Isobutylamino)cyclohexan-1-OL
| Route | Key Steps | Advantages | Challenges |
| Reductive Amination & Resolution | 1. Reductive amination of 4-hydroxycyclohexanone with isobutylamine. 2. Formation of diastereomeric salts with a chiral acid. 3. Separation of diastereomers and liberation of the free amine. | Well-established methodology. | Can be laborious and yield is dependent on the efficiency of resolution. |
| Asymmetric Synthesis | Asymmetric reduction of an N-isobutyryl-4-aminocyclohexanone using a chiral catalyst. | Potentially higher enantioselectivity and yield in a single step. | Requires development of a specific and efficient catalyst. |
| From Chiral Pool | Derivatization of a readily available chiral starting material like quinic acid. rsc.org | Utilizes naturally occurring chirality. | May involve a longer synthetic sequence. |
Utility as a Precursor for Novel Organic Compounds (e.g., in specialty chemicals)
The unique structure of 4-(Isobutylamino)cyclohexan-1-OL HCl makes it a valuable precursor for the synthesis of novel organic compounds, including those with potential applications as specialty chemicals. The reactivity of the secondary amine and the hydroxyl group allows for a wide range of derivatizations, leading to new molecules with tailored properties.
For instance, the amine functionality can undergo N-alkylation, N-acylation, or be incorporated into heterocyclic systems. The hydroxyl group can be esterified, etherified, or oxidized to a ketone. These transformations can lead to the creation of a diverse library of compounds. For example, derivatives of 4-aryl-4-aminocyclohexanones have been investigated as novel classes of analgesics. nih.govnih.gov While these are not direct derivatives of the title compound, they illustrate the potential for developing biologically active molecules from a 4-aminocyclohexanol scaffold.
The isobutyl group can also influence the physical and chemical properties of the resulting compounds, such as their solubility, lipophilicity, and steric profile, which are important considerations in the design of specialty chemicals like surfactants, corrosion inhibitors, or additives for polymers.
Development of Derivatives for Specific Chemical Transformations
The functional groups of 4-(Isobutylamino)cyclohexan-1-OL HCl can be strategically modified to create derivatives with specific reactivity for various chemical transformations. These derivatives can act as reagents, catalysts, or intermediates in organic synthesis.
One area of interest is the development of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The chiral auxiliary is then removed from the product, having served its purpose of inducing asymmetry. The enantiomerically pure forms of 4-(Isobutylamino)cyclohexan-1-OL can be converted into amides or esters that can serve as chiral auxiliaries in reactions such as aldol (B89426) additions, Diels-Alder reactions, or alkylations.
Furthermore, derivatives can be designed to participate in specific multi-step synthetic sequences. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com For example, protection of one functional group allows for the selective reaction of the other. Subsequent deprotection and further reaction at the first site enable the controlled construction of complex molecules. The development of such derivatives is a key strategy in modern organic synthesis for achieving efficiency and selectivity. nih.govmdpi.com
Applications in Ligand Design for Catalysis (e.g., as organocatalysts or metal ligands)
The field of asymmetric catalysis has been revolutionized by the development of chiral ligands that can coordinate to metal centers or act as organocatalysts to promote enantioselective reactions. rsc.orgnih.gov Amino alcohols, like 4-(Isobutylamino)cyclohexan-1-OL, are a privileged class of ligands due to their ability to form stable chelate complexes with a variety of metals. nih.govresearchgate.netorganic-chemistry.org
The enantiomerically pure forms of 4-(Isobutylamino)cyclohexan-1-OL can serve as bidentate ligands, coordinating to a metal through the nitrogen of the amine and the oxygen of the hydroxyl group. The resulting chiral metal complexes can be used as catalysts in a range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. nih.govacs.org The steric and electronic properties of the ligand, influenced by the isobutyl group and the cyclohexane ring, can be fine-tuned to optimize the enantioselectivity of the catalyzed reaction.
Moreover, derivatives of 4-(Isobutylamino)cyclohexan-1-OL can be employed as organocatalysts. Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions. Prolinamides derived from aminocyclohexanols have been shown to be effective organocatalysts for asymmetric aldol reactions. researchgate.net By analogy, derivatives of 4-(Isobutylamino)cyclohexan-1-OL could be developed to catalyze a variety of asymmetric transformations, offering a metal-free alternative to traditional catalytic systems.
Table 2: Potential Catalytic Applications of 4-(Isobutylamino)cyclohexan-1-OL Derivatives
| Catalyst Type | Potential Reactions | Metal Center (if applicable) | Expected Outcome |
| Metal-Ligand Complex | Asymmetric Transfer Hydrogenation of Ketones | Ruthenium, Iridium, Rhodium | Enantiomerically enriched secondary alcohols |
| Metal-Ligand Complex | Asymmetric Aldol Reactions | Zinc, Copper, Titanium | Enantiomerically enriched β-hydroxy ketones |
| Organocatalyst | Asymmetric Michael Additions | N/A | Enantiomerically enriched conjugate addition products |
| Organocatalyst | Asymmetric Aldol Reactions | N/A | Enantiomerically enriched β-hydroxy ketones |
Historical Context and Patent Landscape in Cyclohexanol Derivative Chemistry
Historical Development of Aminocyclohexanol Synthesis and Applications
The synthesis of aminocyclohexanols has been a subject of chemical research for many years due to the significant biological and structural importance of these compounds. researchgate.netnih.gov As chiral building blocks, they serve as crucial chiral ligands and auxiliaries in the field of asymmetric synthesis. researchgate.netnih.govnih.govresearchgate.net Their rigid cyclohexane (B81311) framework allows for well-defined spatial arrangements of functional groups, which is essential for inducing stereoselectivity in chemical reactions.
Early synthetic methods often involved the reduction of corresponding amino ketones or oximes. A significant advancement in the field has been the development of stereoselective methods to control the cis and trans relationship between the amino and hydroxyl groups. For instance, protocols have been developed for the preparation of β-enaminoketones from 1,3-cyclohexanediones, which are subsequently reduced to yield specific stereoisomers of 3-aminocyclohexanols. nih.govmdpi.com Another common route involves the catalytic hydrogenation of aminophenol derivatives, such as paracetamol, which typically yields a mixture of cis and trans isomers of 4-aminocyclohexanol that then require separation. google.comgoogle.com
More recent trends have shifted towards biocatalysis, employing enzymes like keto reductases (KREDs) and amine transaminases (ATAs) for the synthesis. d-nb.inforesearchgate.net These enzymatic methods offer high regio- and stereoselectivity, often starting from bio-based precursors like 1,4-cyclohexanedione (B43130), which aligns with the principles of green chemistry. d-nb.infosemanticscholar.org
The applications of aminocyclohexanols are predominantly centered on their role as intermediates and structural motifs in medicinal chemistry. researchgate.netresearchgate.net They are integral components in the synthesis of pharmaceuticals, with derivatives showing potential as pH-triggered conformational switches for advanced molecular systems. google.comgoogleapis.comwestmont.edu
Overview of Patent Literature Related to Isobutylamino-Cyclohexanol Derivatives
The patent landscape for aminocyclohexanol derivatives is extensive, reflecting their value in drug discovery and specialty chemicals. While patents for the specific hydrochloride salt of 4-(isobutylamino)cyclohexan-1-ol are not prominent, the broader class of N-substituted and 4-aminocyclohexanol derivatives is well-documented. This body of literature underscores the chemical utility of the core scaffold. The aminocyclohexanol framework is prevalent in many patented bioactive molecules. researchgate.net
Patented methodologies for producing aminocyclohexanol derivatives often focus on scalable and efficient processes for generating key intermediates. A common strategy involves the catalytic hydrogenation of readily available starting materials, followed by separation and purification steps.
A key patented process involves the production of trans-4-aminocyclohexanol (B47343) from p-acetamidophenol (paracetamol). google.com The process includes hydrogenating the starting material to create a mixture of stereoisomers, followed by saponification (hydrolysis) in an alkaline medium, and finally, precipitating the desired trans-isomer by cooling. google.com Catalysts mentioned for this hydrogenation include rhodium, palladium, or ruthenium on supports like alumina (B75360) or carbon. google.com Another patent describes a similar hydrogenation in an ethanol (B145695) solution over a Rhodium on Al₂O₃ catalyst. google.com
The table below outlines a selection of patented synthetic approaches for related aminocyclohexanol structures.
| Target Compound Class | Starting Material | Key Process Steps | Catalyst/Reagents | Patent Reference |
|---|---|---|---|---|
| trans-4-Aminocyclohexanol | p-Acetamidophenol (Paracetamol) | 1. Catalytic Hydrogenation 2. Alkaline Saponification 3. Cooling/Precipitation | Pd/C, Rh/Al₂O₃, or Ru-based catalysts; NaOH | DE19745529C1 google.com |
| cis/trans-4-Aminocyclohexanol Mixture | p-Acetamidophenol (Paracetamol) | Catalytic Hydrogenation in Ethanol | 5% Rhodium on Al₂O₃ | EP0909753B1 google.com |
| 4-Isoamylcyclohexanol | 4-Isoamylphenol | Hydrogenation | Ruthenium on activated carbon | US7884065B2 google.com |
| cis-4-Aminocyclohexanol | Cyclohexanone (B45756) oxime | 1. Reaction with t-Butyl-hypochlorite 2. Addition of 1,3-cyclohexadiene (B119728) 3. Hydrogenation | t-Butyl-hypochlorite; Platinum oxide | ChemicalBook Synthesis Route chemicalbook.com |
The chemical utility of patented aminocyclohexanol derivatives is diverse. They are frequently claimed as active principles in pharmaceutical compositions or as key intermediates in their synthesis. The substitution pattern on both the nitrogen and the cyclohexane ring dictates their specific application.
For example, a European patent covers aminocyclohexanol derivatives, specifically esters of N-(2-amino-3,5-dibromobenzyl)trans-4-aminocyclohexanol, for their utility as expectorants in treating bronchial conditions. google.comgoogleapis.com In a different application area, 4-isoamylcyclohexanol, a structurally similar compound where the N-isobutyl group is replaced by a C-isoamyl group, is patented for its use as a flowery odoriferous substance, particularly for its rose and geranium notes. google.com
The 4-aminocyclohexanol scaffold itself is a component of patented molecules with advanced medicinal applications. Literature analysis reveals its presence in compounds designed as mPGES-1 inhibitors and in molecules for treating cystic fibrosis, demonstrating its value as a bioisosteric replacement or scaffold for introducing desirable three-dimensional properties into drug candidates. researchgate.net
| Derivative Class | Patented Chemical Utility | Example Application | Patent Reference |
|---|---|---|---|
| Esters of N-(2-amino-3,5-dibromobenzyl)trans-4-aminocyclohexanol | Active principle in pharmaceutical compositions | Expectorant for bronchial affections | EP0147475B1 google.com |
| 4-Isoamylcyclohexanol | Odoriferous / Aroma Substance | Flowery fragrance (rose/geranium notes) | US7884065B2 google.com |
| trans-4-Aminocyclohexanol | Chemical Intermediate | Synthesis of more complex molecules | EP0909753B1 google.com |
| General 4-Aminocyclohexanol Scaffold | Structural framework in drug discovery | Component of patented mPGES-1 inhibitors | (Literature Review) researchgate.net |
Evolution of Research Trends in Substituted Cyclohexanol (B46403) Chemistry
Research in substituted cyclohexanol chemistry has evolved significantly from foundational studies to highly specialized applications. Initial research in the mid-20th century focused on fundamental principles of conformational analysis, establishing concepts like the energetic preference for equatorial substituents over axial ones due to steric hindrance, such as 1,3-diaxial interactions. pressbooks.publibretexts.org
The field then progressed towards the development of sophisticated synthetic methods aimed at achieving high stereoselectivity. The goal shifted to the controlled synthesis of specific isomers (cis or trans), which is critical for their application in asymmetric catalysis and medicinal chemistry where biological activity is often dependent on precise stereochemistry. nih.govnih.gov
A prominent modern trend is the integration of biocatalysis into synthetic strategies. The use of enzymes to perform key transformations on the cyclohexanol ring offers advantages in selectivity and sustainability over traditional chemical methods. d-nb.inforesearchgate.net This approach enables the creation of complex, high-value building blocks from simple, often renewable, starting materials. semanticscholar.org Concurrently, the application of substituted cyclohexanols has expanded into novel areas such as the design of molecular machinery, including pH-sensitive conformational switches. westmont.edu Furthermore, computational techniques and data-mining of scientific and patent literature have become a modern strategy to identify novel and synthetically valuable reagents within this class for broader use in drug discovery programs. psu.edu
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
